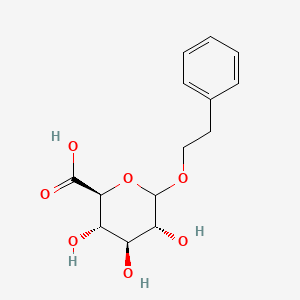

2-Phenylethyl beta-D-glucopyranosiduronic acid

描述

属性

CAS 编号 |

18997-55-2 |

|---|---|

分子式 |

C14H18O7 |

分子量 |

298.29 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-phenylethoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C14H18O7/c15-9-10(16)12(13(18)19)21-14(11(9)17)20-7-6-8-4-2-1-3-5-8/h1-5,9-12,14-17H,6-7H2,(H,18,19)/t9-,10-,11+,12-,14+/m0/s1 |

InChI 键 |

HIXLLXLCNONZRH-BYNIDDHOSA-N |

规范 SMILES |

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)C(=O)O)O)O)O |

外观 |

Purity:99.4% by HPLCWhite solid |

物理描述 |

Solid |

同义词 |

2-Phenylethahol Glucuronide; 2-Phenylethyl β-D-glucopyranosiduronic acid |

产品来源 |

United States |

Ii. Chemical and Chemo Enzymatic Synthesis of 2 Phenethyl Glucuronide

Synthetic Methodologies for 2-Phenethyl Glucuronide

The conjugation of glucuronic acid to the hydroxyl group of 2-phenethyl alcohol can be accomplished through several synthetic routes. These methods are broadly categorized into purely chemical approaches and integrated chemo-enzymatic protocols.

Chemical glycosylation involves the formation of a glycosidic bond between a suitably activated glucuronic acid donor and 2-phenethyl alcohol. These methods often require the use of protecting groups on the glucuronic acid moiety to prevent unwanted side reactions and to control the stereochemical outcome of the glycosylation.

One of the most established methods is the Koenigs-Knorr reaction , which typically utilizes a per-acetylated glucuronyl bromide as the glycosyl donor. The reaction is promoted by a silver or mercury salt, which activates the anomeric carbon for nucleophilic attack by the hydroxyl group of 2-phenethyl alcohol. Subsequent deprotection of the acetyl groups yields the final product.

Another powerful technique is the trichloroacetimidate (B1259523) method . In this approach, a protected glucuronic acid derivative with a trichloroacetimidate group at the anomeric position is used as the glycosyl donor. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and generally proceeds with high stereoselectivity to form the desired β-glucuronide.

Direct dehydrative glycosylation, promoted by reagents like diphenyl sulfoxide (B87167) and triflic anhydride, represents a more modern approach that can sometimes circumvent the need for pre-activating the glycosyl donor as a halide or imidate. nih.gov

| Method | Glycosyl Donor | Promoter/Catalyst | Key Features |

|---|---|---|---|

| Koenigs-Knorr Reaction | Per-acetylated glucuronyl bromide | Silver(I) or Mercury(II) salts | Classic method; requires stoichiometric heavy metal promoter. |

| Trichloroacetimidate Method | O-Glucuronyl trichloroacetimidate | Lewis acids (e.g., BF3·OEt2) | High yielding; excellent stereocontrol; milder conditions. |

| Dehydrative Glycosylation | Protected glucuronic acid | Ph2SO / Tf2O | Direct use of C1-hydroxy donors; avoids halide/imidate formation. nih.gov |

Chemo-enzymatic synthesis leverages the high specificity and efficiency of enzymes to catalyze the glucuronidation reaction under mild, aqueous conditions. nih.gov This approach is particularly advantageous for producing the correct stereoisomer (the β-anomer) that is formed in biological systems.

The key enzymes in this process are UDP-glucuronosyltransferases (UGTs) . These enzymes catalyze the transfer of glucuronic acid from an activated sugar nucleotide donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) , to the 2-phenethyl alcohol acceptor. The synthesis can be performed using purified UGT enzymes or whole-cell systems engineered to express the desired UGT isoform. This method eliminates the need for extensive protecting group chemistry and often results in high yields of the target compound with excellent purity. nih.gov

| Feature | Chemical Synthesis | Chemo-Enzymatic Synthesis |

|---|---|---|

| Stereoselectivity | Dependent on method and protecting groups; can produce anomeric mixtures. | Highly stereoselective, typically yielding the β-anomer exclusively. |

| Reaction Conditions | Often requires anhydrous organic solvents, inert atmospheres, and extreme temperatures. | Mild, aqueous conditions (physiological pH and temperature). |

| Protecting Groups | Multi-step protection and deprotection schemes are necessary. | Generally not required. |

| Reagents | Uses potentially hazardous reagents and heavy metal promoters. | Uses enzymes and biocompatible reagents (e.g., UDPGA). |

Isotopically labeled 2-phenethyl glucuronide is an indispensable tool for quantitative bioanalysis, particularly in pharmacokinetic studies using mass spectrometry. acanthusresearch.com Labeling involves incorporating stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule. acanthusresearch.comwikipedia.org

The synthetic strategy involves using an isotopically labeled precursor in either a chemical or chemo-enzymatic synthesis.

Labeling the Phenethyl Moiety: Commercially available deuterium-labeled 2-phenethyl alcohol (e.g., 2-phenethyl-d5-alcohol) can be used as the starting material. The labeled alcohol is then subjected to a glycosylation reaction to produce the final labeled glucuronide.

Labeling the Glucuronide Moiety: Uniformly ¹³C-labeled glucuronic acid (U-¹³C6-glucuronic acid) can be used to prepare a labeled glycosyl donor for chemical synthesis or to generate labeled UDPGA for enzymatic synthesis.

These labeled compounds serve as ideal internal standards for LC-MS/MS assays, as they co-elute with the unlabeled analyte but are distinguished by their higher mass, enabling precise quantification. acanthusresearch.com

| Isotope | Labeled Precursor Example | Primary Application |

|---|---|---|

| Deuterium (²H) | 2-Phenethyl-d5-alcohol | Internal standard for mass spectrometry. acanthusresearch.com |

| Carbon-13 (¹³C) | U-¹³C6-Glucuronic acid | Internal standard; metabolic flux analysis. wikipedia.org |

Precursor Chemistry for Phenethyl Moiety Incorporation

The successful synthesis of 2-phenethyl glucuronide relies on the availability and proper activation of two key precursors: 2-phenethyl alcohol and glucuronic acid .

2-Phenethyl Alcohol: This is a commercially available and relatively inexpensive starting material. It serves as the aglycone (the non-sugar portion) and provides the phenethyl moiety. Its primary alcohol group is the site of glycosylation.

Glucuronic Acid: The glucuronic acid precursor must be in an activated form to facilitate the glycosylation reaction.

For Chemical Synthesis: The carboxyl group and the hydroxyl groups of glucuronic acid must be protected to ensure that only the anomeric hydroxyl group reacts. A common precursor is methyl (1,2,3,4-tetra-O-acetyl-β-D-glucopyran)uronate. This protected and esterified form can then be converted into a glycosyl donor like a glucuronyl bromide or a trichloroacetimidate.

For Chemo-Enzymatic Synthesis: The biologically activated form, UDP-glucuronic acid (UDPGA) , is the essential precursor. UDPGA is the high-energy donor substrate for UGT enzymes, providing the glucuronyl moiety for transfer.

Derivatization Strategies for Enhanced Analysis

While LC-MS is commonly used for the direct analysis of glucuronides, derivatization can significantly enhance their detection by other methods, such as Gas Chromatography-Mass Spectrometry (GC-MS). Glucuronides are polar and non-volatile, making them unsuitable for direct GC-MS analysis. Derivatization converts them into more volatile and thermally stable analogues. sigmaaldrich.com

Common derivatization strategies involve converting the polar hydroxyl and carboxylic acid groups into less polar ethers or esters.

Silylation: This is one of the most common techniques, where active hydrogens on the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1-(trimethylsilyl)imidazole are used to produce the per-silylated derivative, which is volatile and exhibits excellent chromatographic properties. nih.gov

Methylation: The carboxylic acid and hydroxyl groups can be methylated using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane. This also reduces polarity and increases volatility.

These derivatization reactions create products with characteristic mass shifts and fragmentation patterns in MS, which aids in their unambiguous identification and quantification. nih.govresearchgate.net

| Method | Reagent Example | Functional Groups Targeted | Effect |

|---|---|---|---|

| Silylation | BSTFA, 1-(trimethylsilyl)imidazole | Hydroxyl (-OH), Carboxyl (-COOH) | Increases volatility and thermal stability for GC-MS analysis. nih.gov |

| Methylation | Diazomethane | Carboxyl (-COOH), Hydroxyl (-OH) | Reduces polarity; increases volatility. |

Iii. Biosynthesis and Endogenous Formation Pathways of 2 Phenethyl Glucuronide

Precursor Metabolism Leading to Phenethyl Moieties

The biosynthesis of the 2-phenethyl moiety, primarily 2-phenylethanol (B73330), is well-documented in microorganisms and plants, where it contributes to flavor and fragrance profiles. In mammals, endogenous production of 2-phenylethanol can occur, and the gut microbiota also plays a role in its formation. The primary precursor for the synthesis of 2-phenylethanol is the essential amino acid, L-phenylalanine.

Two main pathways are involved in the conversion of L-phenylalanine to 2-phenylethanol:

The Ehrlich Pathway: This is considered the major route for 2-phenylethanol production in yeasts and other microorganisms. mdpi.comnih.govfrontiersin.org It involves a three-step enzymatic conversion:

Transamination: L-phenylalanine is converted to phenylpyruvate.

Decarboxylation: Phenylpyruvate is decarboxylated to phenylacetaldehyde.

Reduction: Phenylacetaldehyde is reduced to 2-phenylethanol. nih.govfrontiersin.org

The Shikimate Pathway: This pathway is a de novo synthesis route for aromatic compounds, including L-phenylalanine, from simpler carbohydrate precursors in plants and microorganisms. mdpi.com Once L-phenylalanine is synthesized, it can then enter the Ehrlich pathway to be converted to 2-phenylethanol.

In the context of mammalian systems, L-phenylalanine from dietary sources or protein turnover serves as the primary precursor. The conversion to 2-phenylethanol can be carried out by enzymes present in mammalian tissues, as well as by the metabolic activity of the gut microbiome. asm.org The gut microbiota is known to produce a variety of metabolites from dietary components, and the production of 2-phenylethanol from L-phenylalanine is a recognized metabolic capability of these microorganisms. asm.org

Role of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs) in 2-Phenethyl Glucuronide Formation

The conjugation of glucuronic acid to 2-phenylethanol is catalyzed by a superfamily of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). This reaction, termed glucuronidation, is a major Phase II metabolic pathway for a wide array of endogenous and exogenous compounds. mdpi.com The UGT enzymes transfer a glucuronic acid molecule from the high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a nucleophilic functional group on the substrate molecule. In the case of 2-phenylethanol, this occurs at the hydroxyl group, forming an O-glucuronide. hmdb.ca This process renders the molecule more polar and readily excretable from the body. hmdb.ca

While extensive research has been conducted on the glucuronidation of various drugs and xenobiotics, specific data identifying the UGT isoforms responsible for the glucuronidation of 2-phenylethanol in in vitro and non-human models are limited. However, general substrate specificities of UGT families can provide some insights. The UGT1A and UGT2B subfamilies are the most important for the metabolism of xenobiotics in humans. mdpi.com

Studies on other simple phenolic and alcoholic compounds suggest that multiple UGT isoforms likely exhibit activity towards 2-phenylethanol. For instance, in dogs, a phenobarbital-inducible UGT isoform, likely belonging to the UGT2B subfamily, has been shown to glucuronidate morphine and testosterone, which contain hydroxyl groups. nih.gov In rats, UGT2B1 and in humans, UGT2B7 are the major isoforms involved in the glucuronidation of diclofenac, another compound with a hydroxyl group available for conjugation. nih.gov Given the relatively simple structure of 2-phenylethanol, it is plausible that several UGT isoforms from both the UGT1A and UGT2B families could be involved in its glucuronidation. However, without direct experimental evidence, the specific isoforms and their relative contributions remain to be elucidated.

The substrate specificity of UGTs is often broad and can be overlapping among different isoforms. nih.gov The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the efficiency of an enzyme for a particular substrate. A low Km value indicates a high affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction.

Regioselectivity refers to the preferential conjugation of a molecule at a specific functional group when multiple sites are available. In the case of 2-phenethyl glucuronide, the precursor molecule, 2-phenylethanol, possesses a single primary alcohol (hydroxyl) group. Therefore, the glucuronidation reaction can only occur at this position. This results in the formation of a single glucuronide conjugate, 2-phenylethyl-β-D-glucuronide. The simplicity of the 2-phenylethanol structure means that issues of regioselectivity, which are prominent with more complex molecules containing multiple hydroxyl or other nucleophilic groups, are not a factor in its glucuronidation.

Cellular and Subcellular Localization of 2-Phenethyl Glucuronide Biosynthesis

The biosynthesis of 2-phenethyl glucuronide occurs in cells that express UGT enzymes. The liver is the primary site of drug and xenobiotic metabolism, including glucuronidation, due to its high concentration of UGTs. nih.gov Other tissues, such as the kidney and the gastrointestinal tract, also express UGTs and contribute to glucuronidation. nih.gov

At the subcellular level, UGTs are membrane-bound enzymes primarily located in the endoplasmic reticulum (ER). helsinki.fi The active site of the UGT enzyme is situated within the lumen of the ER. This localization has implications for the accessibility of the enzyme to its substrates and the transport of the glucuronide product out of the cell. Some UGT isoforms have also been identified in the nuclear envelope, suggesting a potential role in the metabolism of compounds within the nucleus.

The biosynthesis of 2-phenethyl glucuronide, therefore, is expected to predominantly take place in the endoplasmic reticulum of hepatocytes in the liver, as well as in other tissues with significant UGT expression.

Comparative Biosynthesis Across Biological Systems

Significant species differences exist in the expression and activity of UGT isoforms, which can lead to variations in the rate and extent of glucuronidation of a particular compound. nih.govnih.govnel.edu For example, studies comparing human and dog liver microsomes have shown that, in general, many compounds are glucuronidated more rapidly by dog liver microsomes. nih.gov However, there are also drug-specific differences, with some compounds being readily glucuronidated in human liver microsomes but not in dogs. nih.gov

With respect to 2-phenethyl glucuronide, specific comparative studies on its biosynthesis across different species are lacking. However, based on general knowledge of UGTs, it is expected that the capacity to form 2-phenethyl glucuronide would be present in many mammalian species, including humans, rats, and dogs, as they all possess a range of UGT enzymes. The specific isoforms involved and the kinetic parameters of the reaction would likely vary between species. For instance, a study on resveratrol (B1683913) glucuronidation found that the dog was the animal model that most closely represented humans in terms of the kinetic profiles of glucuronide formation, while rodents showed different patterns. nih.gov Similar species-specific patterns would be anticipated for the glucuronidation of 2-phenylethanol.

Iv. Advanced Analytical Methodologies for 2 Phenethyl Glucuronide

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures, and the separation of 2-phenethyl glucuronide is no exception. The choice of chromatographic technique is often dictated by the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like 2-phenethyl glucuronide. Reversed-phase HPLC (RP-HPLC) is a common approach for the determination of related compounds such as 2-phenylethanol (B73330). academicjournals.orgnih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For instance, a simple and accurate RP-HPLC method was developed for the assay of 2-phenylethanol in pharmaceutical preparations. academicjournals.orgnih.gov

Due to the high polarity of glucuronide metabolites, their retention on traditional reversed-phase columns can be challenging, which may hinder quantitative analysis. sigmaaldrich.com However, HPLC methods can be optimized by adjusting mobile phase composition, pH, and column chemistry to achieve adequate separation from other matrix components. sigmaaldrich.com The development of a validated HPLC method for the simultaneous determination of preservatives, including 2-phenoxyethanol (B1175444), highlights the versatility of this technique for analyzing structurally similar compounds. researchgate.net

Table 1: Example HPLC Parameters for Related Compounds

| Parameter | Condition 1 (for 2-phenylethanol) | Condition 2 (for 2-phenoxyethanol and parabens) |

|---|---|---|

| Column | Not specified in abstract | Lichrosorb C8 (150×4.6 mm, 5 µm) |

| Mobile Phase | Not specified in abstract | Acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v) |

| Flow Rate | Not specified in abstract | 1 ml/min |

| Detection | Not specified in abstract | UV at 258 nm |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, 2-phenethyl glucuronide, being a polar and non-volatile molecule, is not directly amenable to GC analysis. To overcome this, a chemical modification process known as derivatization is necessary. sigmaaldrich.comcolostate.edujfda-online.com Derivatization chemically converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis. colostate.edujfda-online.comresearchgate.net

The primary goals of derivatization for GC are to:

Increase volatility. chromtech.com

Improve thermal stability. jfda-online.com

Enhance chromatographic separation and peak shape. researchgate.net

Increase sensitivity for certain detectors. colostate.edu

Common derivatization reactions for compounds with active hydrogens, such as the hydroxyl and carboxylic acid groups in 2-phenethyl glucuronide, include silylation, acylation, and alkylation. chromtech.com Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is one of the most widely used derivatization procedures for GC analysis. chromtech.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. sigmaaldrich.com

Table 2: Common Derivatization Approaches for GC Analysis

| Derivatization Type | Reagent Example | Target Functional Groups | Purpose |

|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH2, -SH | Increases volatility and thermal stability |

| Acylation | Pentafluoropropionic anhydride | -OH, -SH, -NH | Introduces electron-capturing groups for ECD, improves volatility |

| Alkylation | Diazomethane (B1218177) | -COOH, phenols | Forms esters to increase volatility |

Supercritical Fluid Chromatography (SFC) has emerged as a green analytical technique that offers rapid separations with high resolution. ijnrd.orgnih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. ijnrd.orgmt.com The low viscosity and high diffusivity of supercritical CO2 allow for faster analysis compared to HPLC. nih.govnih.gov For the analysis of polar compounds like glucuronides, which have low solubility in non-polar supercritical CO2, polar organic modifiers such as methanol (B129727) are added to the mobile phase. mt.comresearchgate.net While specific applications for 2-phenethyl glucuronide are not extensively documented, the technique's ability to separate a wide range of compounds, including polar analytes, suggests its potential applicability. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. scispace.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent. This technique could be particularly advantageous for the analysis of 2-phenethyl glucuronide, as it would likely provide better retention and separation of this polar metabolite. A two-dimensional approach combining reversed-phase and HILIC columns can provide excellent sensitivity for the analysis of polar conjugates. scispace.com

Capillary Electrophoresis (CE) encompasses a family of electrokinetic separation methods performed in narrow-bore capillaries. wikipedia.orgsciex.com CE offers high separation efficiency, short analysis times, and requires minimal sample volumes. sciex.comnih.gov The separation is based on the differential migration of charged species in an electric field. wikipedia.org

Different modes of CE can be employed for the analysis of a variety of molecules:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation is based on differences in the charge-to-mass ratio of the analytes. sciex.comlibretexts.org

Micellar Electrokinetic Chromatography (MEKC): This technique uses surfactants to form micelles, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral molecules. ubaya.ac.id

Capillary Gel Electrophoresis (CGE): This mode separates molecules based on their size as they migrate through a gel-filled capillary. libretexts.org

Given that 2-phenethyl glucuronide is an acidic and therefore charged molecule at appropriate pH values, CZE would be a suitable technique for its separation. The high efficiency of CE could be beneficial for resolving it from closely related metabolites in complex biological samples. ubaya.ac.id

Mass Spectrometry (MS) for Characterization and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a highly selective and sensitive means for the identification and quantification of analytes.

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the direct quantification of glucuronide metabolites in biological matrices. scispace.comresearchgate.netnih.govthermofisher.com This approach offers exceptional selectivity and sensitivity, allowing for the direct measurement of the intact glucuronide without the need for derivatization or hydrolysis. scispace.comresearchgate.net

In a typical LC-MS/MS workflow for 2-phenethyl glucuronide analysis, the sample would first be subjected to HPLC separation. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for polar molecules like glucuronides, and it is often operated in negative ion mode for these analytes. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the deprotonated molecule of 2-phenethyl glucuronide, [M-H]⁻), its fragmentation, and the detection of specific product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, leading to improved sensitivity. nih.govlcms.cz

The development of an LC-MS/MS method for the determination of psychoactive drugs in postmortem urine after enzymatic hydrolysis of their glucuronide conjugates demonstrates the robustness and applicability of this technique in forensic toxicology. nih.govnih.govresearchgate.net While this study involved a hydrolysis step, direct analysis of the glucuronides is also feasible and often preferred to avoid potential inaccuracies associated with incomplete enzymatic reactions. scispace.comresearchgate.net

Table 3: Generalized LC-MS/MS Parameters for Glucuronide Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Chromatography | Reversed-Phase HPLC or HILIC | Separates the analyte from matrix components |

| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar, non-volatile compounds |

| Ionization Mode | Negative Ion Mode | Glucuronides readily form [M-H]⁻ ions |

| MS Analysis | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity |

| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Specific detection and quantification of the target analyte |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry is excellent for detection and fragmentation analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for complete structural confirmation. nih.gov NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of its connectivity and stereochemistry.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For 2-phenethyl glucuronide, the ¹H NMR spectrum would display characteristic signals for the protons of the phenethyl group and the glucuronic acid moiety.

Phenethyl Group: The aromatic protons on the phenyl ring would typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl chain would appear as two distinct triplets, with their chemical shifts influenced by the adjacent phenyl ring and the glycosidic oxygen.

Glucuronic Acid Moiety: The protons on the glucuronic acid ring (H-1 to H-5) would resonate in the region of approximately 3.5 to 5.5 ppm. The anomeric proton (H-1) is particularly diagnostic. Its chemical shift and coupling constant (J-value) can confirm the β-configuration of the glycosidic linkage, which is characteristic of metabolic glucuronidation.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Phenethyl Glucuronide

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Phenyl) Protons | ~7.20 - 7.40 | Multiplet |

| Anomeric Proton (H-1') | ~4.50 - 5.50 | Doublet |

| Glucuronide Ring Protons (H-2' to H-5') | ~3.50 - 4.20 | Multiplets |

| Ethyl (-O-CH₂-) | ~3.70 - 4.10 | Triplet |

| Ethyl (-CH₂-Ph) | ~2.90 - 3.10 | Triplet |

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. The chemical shifts are spread over a much wider range than in ¹H NMR (0-220 ppm), which means that individual carbon signals rarely overlap. libretexts.org

Phenethyl Group: The spectrum would show signals for the aromatic carbons (typically 120-140 ppm) and the two aliphatic carbons of the ethyl chain (~35-70 ppm).

Glucuronic Acid Moiety: The carbons of the glucuronic acid ring would appear in the 60-100 ppm range, with the anomeric carbon (C-1) being particularly downfield due to its attachment to two oxygen atoms. The carboxyl carbon (C-6) would have the largest chemical shift, appearing in the 170-180 ppm region. bhu.ac.in

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Phenethyl Glucuronide

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxyl Carbon (C-6') | ~170 - 180 |

| Aromatic (Phenyl) Carbons | ~120 - 140 |

| Anomeric Carbon (C-1') | ~100 - 105 |

| Glucuronide Ring Carbons (C-2' to C-5') | ~70 - 85 |

| Ethyl (-O-CH₂-) | ~65 - 75 |

| Ethyl (-CH₂-Ph) | ~35 - 45 |

Two-dimensional (2D) NMR experiments are used to establish correlations between nuclei and provide unambiguous structural assignments. wikipedia.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. libretexts.org For 2-phenethyl glucuronide, COSY would show cross-peaks connecting the signals of the two methylene groups in the ethyl chain, confirming their connectivity. It would also reveal the coupling network among the protons (H-1 to H-5) within the glucuronic acid ring. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in three-dimensional space, regardless of whether they are connected through bonds. wikipedia.orglibretexts.org This is particularly useful for determining stereochemistry and the linkage point between the aglycone and the sugar. A NOESY cross-peak between the anomeric proton (H-1) of the glucuronide and the methylene protons (-O-CH₂-) of the phenethyl group would definitively confirm the site of glucuronidation.

Method Validation for Quantification in Biological Matrices (Non-Human/In Vitro)

To ensure the reliability and accuracy of quantitative data, any analytical method used to measure 2-phenethyl glucuronide concentrations in biological matrices (e.g., liver microsome incubates, cell culture media) must be rigorously validated. nih.govresearchgate.net Method validation establishes through laboratory studies that the performance characteristics of the method are suitable and reliable for the intended analytical application. researchgate.netgavinpublishers.com Key validation parameters for a typical LC-MS/MS method include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples to check for interfering peaks at the retention time of the analyte.

Linearity and Range: The calibration curve, constructed by plotting the instrument response versus known concentrations of the analyte, must demonstrate a linear relationship over a specified concentration range. A correlation coefficient (r²) of >0.99 is typically required. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are typically assessed at multiple concentration levels (e.g., low, medium, and high quality control samples) on the same day (intra-day) and on different days (inter-day). Acceptance criteria are often within ±15% of the nominal value (±20% at the lower limit of quantification).

Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte is evaluated to ensure that it does not compromise the accuracy of the quantification.

Stability: The stability of the analyte is tested under various conditions that mimic sample handling and storage (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Table 4: Typical Method Validation Parameters and Acceptance Criteria for LC-MS/MS

| Parameter | Typical Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (Mean % Bias) | Within ±15% (±20% at LLOQ) |

| Precision (Coefficient of Variation, %CV) | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interfering peaks at the analyte's retention time in blank matrix |

| Analyte Stability | Concentration within ±15% of initial concentration |

Accuracy and Precision Assessments

Accuracy describes the closeness of the mean test results to the true or accepted reference value. europa.eu It is determined by analyzing quality control (QC) samples prepared at known concentrations and comparing the measured concentration to the nominal value. pfigueiredo.org The accuracy is expressed as a percentage of the nominal concentration.

Precision refers to the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses variations within a laboratory, such as on different days, with different analysts, or on different equipment. europa.eu

According to regulatory guidelines, accuracy and precision are assessed using a minimum of five determinations per concentration level for at least three QC concentrations (low, medium, and high) across the expected range. The mean concentration should be within ±15% of the nominal value for QC samples, except for the LLOQ, where it should be within ±20%. fda.gov Similarly, the precision (RSD%) should not exceed 15% for the QCs and 20% for the LLOQ. pfigueiredo.org

The following interactive data table presents a hypothetical summary of accuracy and precision data for the analysis of 2-phenethyl glucuronide, based on typical acceptance criteria for bioanalytical method validation.

Table 2: Illustrative Intra-day and Inter-day Accuracy and Precision Data | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | | Inter-day (n=15, 3 runs) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) | Accuracy (%) | Precision (RSD%) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (RSD%) | | LLOQ | 5 | 4.8 | 96.0 | ≤ 20.0 | 5.1 | 102.0 | ≤ 20.0 | | Low | 15 | 15.5 | 103.3 | ≤ 15.0 | 14.7 | 98.0 | ≤ 15.0 | | Mid | 150 | 145.2 | 96.8 | ≤ 15.0 | 153.0 | 102.0 | ≤ 15.0 | | High | 400 | 410.0 | 102.5 | ≤ 15.0 | 396.0 | 99.0 | ≤ 15.0 |

Note: The data presented in this table is hypothetical and serves to illustrate the typical format and acceptance criteria for accuracy and precision assessments in bioanalytical method validation. It does not represent actual experimental results for 2-phenethyl glucuronide.

V. Preclinical and in Vitro Investigation of 2 Phenethyl Glucuronide: Mechanistic and Systemic Roles

Natural Occurrence and Distribution in Organisms (Plants, Microbes, Non-Human Animals)

2-Phenethyl glucuronide is a metabolite formed through the conjugation of 2-phenylethanol (B73330) with glucuronic acid. While direct evidence for the widespread natural occurrence of 2-phenethyl glucuronide is limited, its aglycone, 2-phenylethanol, is a well-documented natural product found in a variety of organisms.

Plants: 2-phenylethanol is a significant component of the essential oils of many plants, contributing to their characteristic floral scents. It is a key aroma compound in flowers such as roses, jasmine, and lilies. researchgate.net Additionally, related structures, 2-(2-phenylethyl) chromones, have been isolated from plant species like Aquilaria sinensis. nih.govnih.gov The presence of the precursor, 2-phenylethanol, in the plant kingdom suggests the potential for the formation of 2-phenethyl glucuronide as a metabolite within plant tissues, as glucuronidation is a known detoxification pathway in plants for various xenobiotics and endogenous compounds.

Microbes: Various microorganisms, including yeasts and bacteria, are known to produce 2-phenylethanol. mdpi.com This production can occur through the biotransformation of L-phenylalanine via the Ehrlich pathway or de novo through the shikimate pathway. mdpi.comnih.gov For instance, yeasts like Saccharomyces cerevisiae are capable of producing 2-phenylethanol, which is a key flavor compound in fermented beverages. nih.gov The bacterium Acinetobacter soli has also been reported to produce significant concentrations of 2-phenylethanol. mdpi.com While the primary focus of microbial studies has been on the production of the aglycone, the capacity for glucuronidation exists in some microbial species, indicating that 2-phenethyl glucuronide could be formed as a microbial metabolite.

Non-Human Animals: In non-human primates, studies of liver molecular networks associated with drinking behavior have identified a wide range of metabolites, though 2-phenethyl glucuronide is not specifically highlighted. researchgate.net However, given that glucuronidation is a major phase II metabolic pathway in mammals for the detoxification and elimination of xenobiotics and endogenous compounds, the administration or endogenous formation of 2-phenylethanol would likely lead to the formation of 2-phenethyl glucuronide in various tissues, particularly the liver. researchgate.net

The following table summarizes the known natural occurrence of the aglycone, 2-phenylethanol, which is the precursor to 2-phenethyl glucuronide.

| Organism Type | Examples | Role/Context of 2-Phenylethanol |

| Plants | Roses, Jasmine, Lilies, Aquilaria sinensis | Component of essential oils, aroma compound, precursor to other natural products. researchgate.netnih.govnih.gov |

| Microbes | Saccharomyces cerevisiae, Acinetobacter soli | Flavor compound in fermented products, product of amino acid metabolism. mdpi.comnih.gov |

| Non-Human Animals | Mammals | Metabolite of ingested or endogenously produced compounds. |

Metabolic Fate and Biotransformation Pathways (in vitro, non-human models)

The metabolic fate of 2-phenethyl glucuronide is intrinsically linked to the broader pathways of glucuronide metabolism. In non-human models and in vitro systems, the primary biotransformation pathways involve enzymatic hydrolysis and deconjugation, followed by potential further metabolism of the released aglycone.

Beta-glucuronidases are a class of hydrolase enzymes that catalyze the cleavage of the glycosidic bond in glucuronides, releasing the aglycone and D-glucuronic acid. covachem.com This process is a key step in the enterohepatic circulation of many compounds.

Mechanism of Action: Beta-glucuronidases facilitate the hydrolysis of the C-O bond linking the phenethyl group to the glucuronic acid moiety of 2-phenethyl glucuronide. covachem.com

Sources of Enzyme: These enzymes are found in various mammalian tissues, with particularly high concentrations in the liver, kidney, and intestine. sigmaaldrich.com They are also produced by a wide range of gut bacteria. mdpi.com

Significance: The activity of beta-glucuronidases can regenerate the parent compound, 2-phenylethanol, from its glucuronide conjugate. This can lead to its reabsorption and potential for prolonged biological activity or further metabolism. The efficiency of hydrolysis can be influenced by the source of the enzyme and the specific structure of the glucuronide. covachem.com For instance, recombinant β-glucuronidase has been shown to be effective in the rapid hydrolysis of various glucuronides. nih.gov

Deconjugation is the general process of removing a conjugating group, in this case, glucuronic acid. For 2-phenethyl glucuronide, this is primarily achieved through enzymatic hydrolysis.

Enzymatic Deconjugation: As detailed above, beta-glucuronidases are the primary enzymes responsible for the deconjugation of 2-phenethyl glucuronide. The effectiveness of different commercial hydrolytic enzymes can vary, with some showing preferential activity towards certain types of glucuronides (e.g., O-glucuronides vs. N-glucuronides). nih.gov

Chemical Deconjugation: In laboratory settings, chemical methods can also be employed for deconjugation. For example, treatment with hydrazine hydrate has been shown to hydrolyze N-glucuronides that are resistant to enzymatic hydrolysis, although 2-phenethyl glucuronide is an O-glucuronide. nih.gov

Once 2-phenethyl glucuronide is hydrolyzed to 2-phenylethanol, the aglycone can undergo further biotransformation.

Oxidation: 2-phenylethanol can be oxidized to phenylacetaldehyde and then to phenylacetic acid. This pathway has been observed in microorganisms. nih.gov

Hydroxylation: The aromatic ring of 2-phenylethanol can be hydroxylated. For example, biotransformation of 2-phenylethanol by the fungus Aspergillus niger can yield tyrosol and hydroxytyrosol. semanticscholar.orgbiotechnologia-journal.orgtermedia.pl

Esterification: In some organisms, particularly yeasts, 2-phenylethanol can be esterified to form 2-phenethyl acetate, another aroma compound. mdpi.com

The following table outlines the key biotransformation pathways for 2-phenethyl glucuronide and its aglycone.

| Pathway | Description | Key Enzymes/Conditions | Resulting Products |

| Enzymatic Hydrolysis | Cleavage of the glucuronic acid moiety from 2-phenethyl glucuronide. | Beta-glucuronidases | 2-phenylethanol, D-glucuronic acid |

| Oxidation of Aglycone | Oxidation of the alcohol group of 2-phenylethanol. | Alcohol dehydrogenase, Aldehyde dehydrogenase | Phenylacetaldehyde, Phenylacetic acid |

| Hydroxylation of Aglycone | Addition of a hydroxyl group to the aromatic ring of 2-phenylethanol. | Cytochrome P450 monooxygenases | Tyrosol, Hydroxytyrosol |

| Esterification of Aglycone | Reaction of 2-phenylethanol with an acyl-CoA. | Alcohol acetyltransferases | 2-phenethyl acetate |

Interplay with Phase I and Other Phase II Metabolizing Enzymes

The metabolism of xenobiotics is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.govlongdom.org

Phase I Metabolism: The aglycone of 2-phenethyl glucuronide, 2-phenylethanol, can be a substrate for Phase I enzymes. Cytochrome P450 (CYP) enzymes, for example, can catalyze the hydroxylation of the aromatic ring. semanticscholar.orgbiotechnologia-journal.org Alcohol dehydrogenases can oxidize the alcohol group to an aldehyde. nih.gov

Phase II Metabolism: Glucuronidation itself is a major Phase II metabolic pathway. nih.gov The formation of 2-phenethyl glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of 2-phenylethanol. basicmedicalkey.com This process is a key detoxification mechanism, as it converts the relatively lipophilic 2-phenylethanol into a more water-soluble and readily excretable metabolite. uef.fi Other Phase II reactions that could potentially occur with 2-phenylethanol or its Phase I metabolites include sulfation, which is catalyzed by sulfotransferases (SULTs). drughunter.com

Role as a Metabolite or Intermediate in Specific Biochemical Pathways (Non-Human Context)

In non-human organisms, 2-phenethyl glucuronide is primarily considered a terminal metabolite in a detoxification pathway. However, its aglycone, 2-phenylethanol, plays a more direct role as a metabolite or intermediate in specific biochemical pathways.

Yeast Metabolism: In yeasts such as Saccharomyces cerevisiae, 2-phenylethanol is a key metabolite in the Ehrlich pathway, which is involved in the catabolism of amino acids. nih.gov L-phenylalanine is converted to phenylpyruvic acid, which is then decarboxylated to phenylacetaldehyde. Finally, phenylacetaldehyde is reduced to 2-phenylethanol. mdpi.com This pathway is significant in the production of flavor and aroma compounds in fermented foods and beverages.

Fungal Biotransformation: In fungi like Aspergillus niger, 2-phenylethanol can serve as a substrate for biotransformation reactions that produce valuable antioxidant compounds. termedia.pl For example, the hydroxylation of 2-phenylethanol leads to the formation of tyrosol and hydroxytyrosol. semanticscholar.orgbiotechnologia-journal.org In this context, 2-phenylethanol acts as an intermediate in the biosynthesis of these other phenolic compounds.

The formation of 2-phenethyl glucuronide in these organisms would represent the commitment of 2-phenylethanol to a pathway of detoxification and elimination, thereby removing it from these other metabolic roles.

In Vitro Studies on Cellular Interactions and Transport Mechanisms

Following a comprehensive review of scientific literature, specific experimental data on the cellular interactions and transport mechanisms of 2-phenethyl glucuronide is not available. Research into the in vitro behavior of glucuronide conjugates often utilizes model cell systems to understand how these metabolites cross cellular barriers and interact with various proteins. However, studies focusing explicitly on 2-phenethyl glucuronide in these systems have not been identified.

The following sections outline the established methodologies used for such investigations. While direct findings for 2-phenethyl glucuronide are absent, this framework describes the types of studies that would be necessary to elucidate its cellular transport and enzyme interactions.

The movement of glucuronide conjugates across cell membranes is a critical factor in their disposition and is typically mediated by transporter proteins. Due to their increased polarity, glucuronides like 2-phenethyl glucuronide generally have limited passive permeability and rely on these transporters for both entry into (uptake) and exit from (efflux) cells. nih.govnih.gov Standard in vitro models to study these processes include immortalized cell lines that form polarized monolayers, mimicking biological barriers like the intestinal wall or the blood-brain barrier.

Commonly used cell lines for these permeability assays include:

Caco-2 cells: Derived from human colon adenocarcinoma, these cells differentiate into a monolayer that resembles the enterocytes of the small intestine. sigmaaldrich.comsigmaaldrich.comresearchgate.net They are frequently used to predict oral drug absorption and study the role of efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). sigmaaldrich.comresearchgate.net

MDCK cells (Madin-Darby Canine Kidney): This cell line is often used as an alternative to Caco-2 cells. admescope.comcreative-biolabs.com Wild-type MDCK cells can be transfected to overexpress specific human transporters (e.g., MDCK-MDR1, MDCK-BCRP), creating a more targeted system to identify if a compound is a substrate for a particular efflux pump. researchgate.netcreative-biolabs.comnih.govresearchgate.net

LLC-PK1 and HK-2 cells: These are kidney-derived cell lines used to model renal transport processes, which are important for the excretion of many glucuronide metabolites. nih.govmarshall.edu

In a typical experiment, the compound of interest is applied to either the apical (top) or basolateral (bottom) side of the cell monolayer grown on a permeable support. The rate of its appearance on the opposite side is measured to determine the apparent permeability coefficient (Papp). sigmaaldrich.com An efflux ratio, calculated by dividing the basolateral-to-apical Papp by the apical-to-basolateral Papp, greater than 2 typically suggests the involvement of active efflux. researchgate.net

While studies have characterized the transport of the parent compound, phenylethylamine, in Caco-2 cells nih.gov, no such data is publicly available for its glucuronidated metabolite, 2-phenethyl glucuronide.

Table 1: Representative Data on Cellular Transport of Glucuronide Conjugates (Hypothetical for 2-Phenethyl Glucuronide) No experimental data is available for 2-Phenethyl Glucuronide. The table below is a template illustrating how such data would be presented.

| Cell Line | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |

|---|---|---|---|

| Caco-2 | Apical to Basolateral (A→B) | Data not available | Data not available |

| Basolateral to Apical (B→A) | Data not available | ||

| MDCK-MDR1 | Apical to Basolateral (A→B) | Data not available | Data not available |

| Basolateral to Apical (B→A) | Data not available |

Glucuronide metabolites can sometimes interact with the same enzymes involved in their formation or with other drug-metabolizing enzymes, leading to potential drug-drug interactions. In vitro assays are crucial for identifying whether a compound, including a metabolite like 2-phenethyl glucuronide, can inhibit or induce the activity of key enzymes.

The primary enzyme families of interest are:

UDP-glucuronosyltransferases (UGTs): These are the Phase II enzymes responsible for the glucuronidation reaction itself. nih.govcriver.com Inhibition of a specific UGT isoform could affect the metabolism of other drugs cleared by that same enzyme. bioivt.commdpi.com

Cytochrome P450 (CYP) enzymes: These Phase I enzymes are responsible for the oxidative metabolism of a vast number of drugs. nih.govresearchgate.netscilit.com Inhibition or induction of CYP enzymes is a major cause of clinically relevant drug interactions. nih.gov

In vitro inhibition studies typically involve incubating the test compound with human liver microsomes (HLM) or recombinant enzymes that express a single UGT or CYP isoform. nih.govnih.gov A probe substrate, specific for the enzyme being studied, is added, and the rate of metabolite formation is measured. A decrease in the rate of metabolite formation in the presence of the test compound indicates inhibition. From this data, an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined. nih.gov

Currently, there are no published studies that have investigated the potential of 2-phenethyl glucuronide to modulate the activity of UGT, CYP, or other drug-metabolizing enzymes.

Table 2: In Vitro Enzyme Inhibition Profile (Hypothetical for 2-Phenethyl Glucuronide) No experimental data is available for 2-Phenethyl Glucuronide. The table below is a template illustrating how such data would be presented.

| Enzyme Isoform | Probe Substrate | Inhibition Potency (IC₅₀, µM) |

|---|---|---|

| UGT1A1 | e.g., Estradiol-3-glucuronidation | Data not available |

| UGT2B7 | e.g., Zidovudine | Data not available |

| CYP2D6 | e.g., Dextromethorphan | Data not available |

| CYP3A4 | e.g., Midazolam | Data not available |

Vi. Computational and Theoretical Studies of 2 Phenethyl Glucuronide

Molecular Modeling and Docking Simulations for Enzyme Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand), such as 2-phenethyl glucuronide, binds to a receptor, typically a protein or enzyme. scielo.org.mx These simulations are crucial for understanding the interactions that govern the stability and function of the resulting complex.

Research Findings: Molecular dynamics (MD) simulations can be employed to study the stability and flexibility of enzymes that interact with glucuronides, such as β-glucuronidase. thescipub.com These simulations analyze the movement of atoms over time, providing insights into the conformational changes of the enzyme when a ligand is bound. thescipub.comnih.gov For instance, MD simulations have been used to assess the stability of β-glucuronidase-inhibitor complexes, showing how the binding of a ligand can lead to a more closed and stable enzyme conformation. nih.gov

Molecular docking is used to predict the preferred orientation of a ligand within an enzyme's active site and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. scielo.org.mxnih.gov In the context of 2-phenethyl glucuronide, docking simulations could model its interaction with human β-glucuronidase. The process involves preparing the 3D structures of both the ligand and the enzyme and then using an algorithm to fit the ligand into the enzyme's binding pocket. scielo.org.mx The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between 2-phenethyl glucuronide and specific amino acid residues in the enzyme's active site. nih.gov For example, studies on other compounds have identified critical residues like TYR472 in β-glucuronidase that form hydrogen bonds with ligands. nih.gov

The binding energy, calculated from these simulations, provides a quantitative measure of the interaction strength. A lower binding energy typically indicates a more stable and favorable interaction. nih.gov These computational approaches are instrumental in rationalizing structure-activity relationships and guiding the design of new molecules with specific biological activities. scielo.org.mx

| Parameter | Description | Predicted Value/Result |

|---|---|---|

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the enzyme. More negative values indicate stronger binding. | -7.5 |

| Key Interacting Residues | Specific amino acids in the enzyme's active site that form significant interactions with the ligand. | ASN502, GLN524, TYR472 |

| Types of Interactions | The nature of the chemical bonds and forces stabilizing the ligand-enzyme complex. | Hydrogen Bonds, Pi-Alkyl, Van der Waals forces |

| Hydrogen Bonds | Specific hydrogen bond interactions formed, including the atoms involved and the bond length. | Glucuronide moiety with ASN502 (2.4 Å) |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov These methods can determine a molecule's optimized geometry, electron distribution, and other fundamental properties that govern its chemical behavior. nih.govsemanticscholar.org

Research Findings: For a molecule like 2-phenethyl glucuronide, DFT calculations can predict its three-dimensional structure with high accuracy, including bond lengths and angles. nih.gov From this optimized structure, various electronic properties can be computed. The Molecular Electrostatic Potential (MEP) map is one such property, which visualizes the charge distribution across the molecule. nih.gov The MEP map identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov These regions indicate likely sites for electrophilic and nucleophilic attack, respectively, providing clues about the molecule's reactivity.

Another key aspect derived from quantum chemical calculations is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. These calculations provide a theoretical foundation for understanding the molecule's stability and potential reaction pathways. nih.gov

| Parameter | Description | Typical Value (Arbitrary Units) |

|---|---|---|

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized geometry. | -1052.7 |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.8 |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO; an indicator of chemical reactivity. | 5.6 |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 3.1 |

Prediction of Metabolic Fate and Structure-Activity Relationships (SAR)

Computational methods are increasingly used to predict the metabolic fate of compounds and to establish Structure-Activity Relationships (SAR). nih.gov Glucuronidation is a major pathway for the elimination of many compounds, and predicting the in vivo behavior of glucuronide metabolites is essential. nih.gov

Research Findings: The metabolic fate of a glucuronide is complex and can be influenced by factors such as transport proteins and enzymatic deglucuronidation. nih.gov Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach that can simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound, including its glucuronide metabolite. nih.gov These models can incorporate data on enzyme kinetics and transporters to provide a more accurate prediction of in vivo disposition. nih.gov

For 2-phenethyl glucuronide, computational tools can predict its susceptibility to hydrolysis by β-glucuronidase, a key step in enterohepatic recycling. Furthermore, software can predict potential sites of metabolism on the parent molecule, 2-phenethyl alcohol, identifying which positions are most likely to undergo transformation. nih.gov Data-mining approaches, which rely on databases of known metabolic reactions, can rank potential metabolites based on the frequency of similar transformations. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies investigate how changes in a molecule's structure affect its biological activity. scielo.org.mxnih.gov In the context of 2-phenethyl glucuronide, SAR studies could explore how substitutions on the phenethyl moiety influence its interaction with efflux or uptake transporters. For example, adding a hydroxyl or methoxy (B1213986) group to the phenyl ring could alter the molecule's polarity and hydrogen bonding capacity, thereby changing its affinity for a specific transporter. QSAR models use statistical methods to correlate physicochemical properties (descriptors) with biological activity, allowing for the prediction of activity for new, untested compounds. scielo.org.mx

| Structural Modification (on Phenyl Ring) | Key Physicochemical Change | Predicted Effect on Transporter Affinity |

|---|---|---|

| None (Parent Compound) | Baseline lipophilicity and polarity. | Baseline |

| 4-Fluoro (-F) | Increases lipophilicity; adds an electron-withdrawing group. | Potentially increased affinity due to altered electronic interactions. |

| 4-Hydroxy (-OH) | Increases polarity; adds hydrogen bond donor/acceptor. | Potentially decreased affinity for some transporters, increased for others, due to polarity change. |

| 4-Methyl (-CH3) | Increases lipophilicity and steric bulk. | May increase affinity through enhanced hydrophobic interactions. |

Vii. Comparative Biochemistry of Glucuronide Conjugation with Focus on 2 Phenethyl Glucuronide

Evolutionary Aspects of Glucuronidation Systems

The UGT enzyme superfamily is a critical component of the xenobiotic detoxification system, which has evolved over millions of years in response to environmental pressures, particularly dietary exposures. In vertebrates, UGTs are classified into several families, with UGT1 and UGT2 being the most significant for the metabolism of drugs, dietary compounds, and endogenous molecules.

The evolution of these enzyme systems is thought to be closely linked to the "animal-plant warfare," a co-evolutionary arms race where plants develop chemical defenses (secondary metabolites) and animals evolve detoxification mechanisms to overcome them. Phylogenetic analyses reveal that the UGT1 and UGT2 families have diversified independently in mammals and birds, suggesting distinct evolutionary pressures.

A significant event in mammalian evolution was the emergence and diversification of the UGT2B subfamily in eutherians (placental mammals) during or after the Cretaceous period. This expansion correlates with the rise of angiosperms (flowering plants) and the subsequent increase in dietary chemical diversity. Studies have shown that the number of UGT2B genes is significantly higher in herbivorous and omnivorous mammals compared to carnivores. This suggests that the UGT2B subfamily evolved specifically to handle the wide array of plant secondary metabolites encountered in a plant-based diet. In contrast, the diversity within the UGT1 family appears to be more ancient, having been inherited from a common ancestor of birds and mammals.

For instance, within the order Carnivora, species with a strictly carnivorous diet, such as many felids and pinnipeds, exhibit a reduced number of functional UGT1A and UGT2B genes. UGT1A6, an enzyme important for metabolizing small phenolic compounds, is a pseudogene in several carnivorous species. This "gene death" is likely a result of relaxed selective pressure, as a meat-based diet contains a less complex array of chemical toxins compared to a herbivorous diet. This evolutionary divergence in UGT enzyme repertoires underpins the significant cross-species differences observed in drug and xenobiotic metabolism today.

Cross-Species Differences in Phenethyl Glucuronide Metabolism

The metabolism of 2-phenethylamine, the precursor to 2-phenethyl glucuronide, and its subsequent conjugation show considerable variation across different species. While direct, comprehensive comparative studies on 2-phenethyl glucuronide formation are limited, significant species-dependent differences can be inferred from studies on analogous small phenolic and alcoholic substrates using in vitro models such as liver and intestinal microsomes.

The primary metabolic fate of orally ingested 2-phenethylamine in many mammals, including humans, is rapid oxidation by monoamine oxidase B (MAO-B) to phenylacetic acid. However, glucuronidation of the parent compound or its hydroxylated metabolite, 2-phenylethanol (B73330), remains a relevant detoxification pathway. The enzymes responsible, UGTs, exhibit marked species differences in their expression, substrate specificity, and kinetic profiles.

In vitro studies comparing the glucuronidation of various simple phenols and alcohols in liver microsomes from humans, monkeys, dogs, rats, and mice consistently reveal substantial differences in metabolic rates and efficiencies. These differences are attributed to variations in the complement of UGT isoforms present in each species. For example, the intrinsic clearance (CLint) for the glucuronidation of certain substrates can vary by orders of magnitude between rats and humans, or between dogs and monkeys.

The table below summarizes typical findings from comparative in vitro glucuronidation studies for model phenolic substrates, illustrating the kind of variability that can be anticipated for 2-phenethyl glucuronide.

Note: Vmax (maximum reaction velocity), Km (Michaelis constant, substrate concentration at half Vmax), and CLint (Intrinsic clearance = Vmax/Km) are kinetic parameters that describe enzyme activity. The values are generalized from literature on various phenolic substrates and are not specific to 2-phenethyl glucuronide.

These enzymatic differences mean that extrapolating metabolic data from one species to another must be done with caution. For instance, rodents often exhibit higher rates of glucuronidation for small phenols compared to humans. The dog is sometimes a better model for human hepatic glucuronidation of certain compounds, but significant discrepancies can still arise. These variations are critical in drug development, as they can lead to major differences in pharmacokinetics and toxicity profiles between preclinical animal models and humans.

Viii. Future Directions and Emerging Research Avenues

Development of Novel Synthetic and Chemo-Enzymatic Strategies

The availability of pure 2-phenethyl glucuronide is critical for its use as an analytical standard and for conducting detailed biological studies. While commercial sources exist, indicating established synthetic routes, future research is anticipated to focus on developing more efficient, stereoselective, and environmentally benign synthetic strategies. esschemco.com

Current chemical syntheses of glucuronides often involve multi-step processes with protection and deprotection of functional groups, which can be cumbersome and lead to by-product formation, especially with sterically hindered phenols. researchgate.netnih.gov Future chemical synthetic approaches may explore novel catalysts and reaction conditions to improve yields and simplify purification.

Chemo-enzymatic synthesis represents a particularly promising frontier. This approach combines the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.gov The use of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo, offers a direct route to producing the desired β-glucuronide isomer with high specificity, potentially reducing the need for complex purification steps. nih.govnih.gov Research in this area could focus on:

Enzyme Discovery and Engineering: Identifying and engineering novel UGTs with enhanced stability and specific activity towards 2-phenylethanol (B73330).

Whole-Cell Biocatalysis: Developing microbial cell factories, such as metabolically engineered Escherichia coli, for the de novo synthesis of 2-phenylethanol and its subsequent enzymatic glucuronidation. nih.gov

Immobilized Enzyme Systems: Creating reusable and stable biocatalysts by immobilizing UGTs, which could be integrated into flow chemistry systems for continuous production. rsc.org

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for 2-Phenethyl Glucuronide

| Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Novel Chemical Synthesis | High-throughput potential, scalability. | By-product formation, use of hazardous reagents, multi-step processes. |

| Chemo-enzymatic Synthesis | High stereoselectivity, milder reaction conditions. | Enzyme stability and cost, cofactor regeneration. |

| Whole-Cell Biocatalysis | "Green" synthesis from simple sugars, potential for de novo production. | Lower product titers, complex downstream processing. |

Advanced Analytical Techniques for Comprehensive Profiling

Accurate and sensitive detection and quantification of 2-phenethyl glucuronide in complex biological matrices are paramount for pharmacokinetic and metabolomic studies. While standard techniques like High-Performance Liquid Chromatography (HPLC) are valuable, emerging research will likely focus on more advanced and comprehensive analytical workflows. academicjournals.org

Future advancements are expected in the following areas:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS coupled with liquid chromatography (LC-MS) allows for the untargeted screening of metabolites, including glucuronides, in biological samples. nih.gov Advanced MSn techniques can provide detailed structural information, aiding in the confident identification of 2-phenethyl glucuronide and distinguishing it from isomers. nih.gov An in silico deconjugation workflow, where the mass spectra of glucuronides are computationally processed to resemble the spectra of their aglycones, could further enhance identification by matching against existing spectral libraries. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as sensitive as MS, NMR provides unparalleled structural detail. High-field NMR can be used to unambiguously identify 2-phenethyl glucuronide in biological fluids, as has been demonstrated for other glucuronides like ethyl glucuronide. nih.gov The availability of NMR data for 2-phenylethanol and D-glucuronic acid provides a basis for the future characterization of the conjugated molecule. hmdb.cahmdb.ca

Validated Quantitative Methods: The development of robust, validated analytical methods, likely using tandem mass spectrometry (LC-MS/MS), is crucial for accurate quantification in various biological tissues. nih.gov These methods will be essential for in vitro-in vivo correlation studies. nih.gov

Table 2 outlines the application of these advanced analytical techniques.

Table 2: Advanced Analytical Techniques for 2-Phenethyl Glucuronide Profiling

| Technique | Application | Key Information Provided |

|---|---|---|

| LC-HRMS/MS | Untargeted screening and targeted quantification in biological fluids. | Accurate mass, fragmentation pattern for identification and structural elucidation. |

| High-Field NMR | Unambiguous structural confirmation and quantification in complex mixtures. | Chemical shifts, coupling constants for definitive structure. |

| Validated LC-MS/MS | Routine and high-throughput quantification for pharmacokinetic studies. | High sensitivity and specificity for accurate measurement. |

Elucidation of Untapped Biological Roles and Mechanisms (Non-Human)

The biological significance of 2-phenethyl glucuronide itself remains largely unexplored. While the parent compound, 2-phenylethanol, is known for its antimicrobial and sedative properties, the effects of its glucuronidated metabolite are not well understood. nih.govmdpi.com Glucuronidation is often considered a detoxification pathway, but some glucuronides are known to be biologically active. rsc.org

Future non-human studies are essential to uncover the potential biological roles and mechanisms of 2-phenethyl glucuronide. Key research areas include:

In Vitro Studies: Investigating the interaction of 2-phenethyl glucuronide with various cellular targets, such as receptors and enzymes, using cell-based assays. This could reveal if the glucuronide retains any of the biological activity of its parent compound or possesses novel activities.

In Vivo Animal Models: Administering synthesized 2-phenethyl glucuronide to animal models to study its pharmacokinetics, biodistribution, and potential physiological effects. Such studies could explore its impact on the gut microbiome, as bacterial β-glucuronidases can cleave the glucuronide, releasing the active aglycone. nih.gov

Comparative Metabolomics: Comparing the metabolic profiles of animals exposed to 2-phenylethanol versus 2-phenethyl glucuronide to understand the differential systemic effects of the parent compound and its metabolite. nih.gov

Table 3 presents potential research questions for future non-human studies.

Table 3: Research Questions for Elucidating Biological Roles of 2-Phenethyl Glucuronide

| Research Area | Key Question | Potential Experimental Approach |

|---|---|---|

| Pharmacological Activity | Does 2-phenethyl glucuronide have intrinsic biological activity? | Receptor binding assays, enzyme inhibition assays. |

| Gut Microbiome Interaction | Is 2-phenethyl glucuronide a substrate for bacterial β-glucuronidases, leading to localized release of 2-phenylethanol? | In vitro fecal fermentation models, in vivo studies with antibiotic-treated animals. |

| Systemic Effects | What are the systemic physiological effects of 2-phenethyl glucuronide exposure? | In vivo studies in rodents measuring physiological and behavioral endpoints. |

Integration of Omics Data in Glucuronide Research

The integration of multiple "omics" datasets (genomics, proteomics, metabolomics) offers a systems-level perspective on the role of 2-phenethyl glucuronide. This holistic approach can help to connect the presence of this metabolite to broader biological pathways and genetic variations.

Emerging research avenues in this domain include:

Metabolomics: Untargeted metabolomics can identify 2-phenethyl glucuronide as part of a larger metabolic signature associated with exposure to 2-phenylethanol or specific dietary patterns. nih.gov This can help to place the compound within a broader metabolic network.

Proteomics: Quantitative chemical proteomics could be adapted to identify the protein targets of 2-phenylethanol and potentially its glucuronide. nih.govnih.gov This approach uses chemical probes to capture and identify protein interactions within living cells, providing insights into mechanisms of action.

Genomics (mQTL Analysis): Metabolite quantitative trait locus (mQTL) analysis can identify genetic variants associated with variations in the levels of 2-phenethyl glucuronide. This could pinpoint specific UGT isoforms or other genes that play a crucial role in its metabolism, explaining inter-individual differences in response to 2-phenylethanol exposure.

Table 4 illustrates how different omics technologies can be integrated to study 2-phenethyl glucuronide.

Table 4: Integration of Omics Data in 2-Phenethyl Glucuronide Research

| Omics Technology | Research Goal | Expected Outcome |

|---|---|---|

| Metabolomics | Identify metabolic pathways affected by 2-phenethyl glucuronide. | Correlation of 2-phenethyl glucuronide levels with other metabolites. |

| Proteomics | Identify protein targets and downstream signaling pathways. | Identification of specific proteins that interact with 2-phenethyl glucuronide or its aglycone. |

| Genomics (mQTL) | Identify genetic determinants of 2-phenethyl glucuronide levels. | Association of single nucleotide polymorphisms (SNPs) in metabolic genes with compound abundance. |

常见问题

Q. How can researchers confirm the molecular structure of 2-Phenethyl Glucuronide experimentally?

- Methodological Answer : The molecular structure can be confirmed using computational and experimental approaches.

- Computational : Import the SDF/MOL file (available from chemical databases) into quantum chemistry software to simulate 3D geometry and bond interactions .

- Experimental : Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, cross-referencing with the InChIKey

HIXLLXLCNONZRH-BYNIDDHOSA-Nfor validation . - Mass Spectrometry : Perform high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₄H₁₈O₇) and fragmentation patterns .

Q. What analytical techniques are suitable for initial detection of 2-Phenethyl Glucuronide in biological samples?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Use silica gel plates with a mobile phase of ethyl acetate/methanol/water (70:20:10) to separate glucuronides. Visualize under UV or via staining with ninhydrin .

- High-Performance Liquid Chromatography (HPLC) : Optimize reverse-phase columns (C18) with UV detection at 254 nm. Validate retention times against synthetic standards .

- Immunoassays : Employ enzyme-linked immunosorbent assays (ELISA) with antibodies specific to glucuronide epitopes, though cross-reactivity risks require confirmation via LC-MS/MS .

Advanced Research Questions

Q. How should researchers design a pharmacokinetic study to track 2-Phenethyl Glucuronide metabolism in vivo?

- Methodological Answer :

- Sampling Protocol : Collect serial urine and plasma samples over 24–72 hours post-administration to capture excretion kinetics .

- Analytical Method : Use ultra-high-performance liquid chromatography-tandem mass spectrometry (uHPLC-MS/MS) with electrospray ionization (ESI) for quantification. Calibrate with deuterated internal standards (e.g., d₅-ethyl glucuronide) to minimize matrix effects .

- Data Normalization : Correct urinary concentrations for creatinine levels to account for renal function variability .

Q. How can researchers resolve contradictions in metabolic flux data involving 2-Phenethyl Glucuronide?

- Methodological Answer :

- Bayesian Analysis : Apply Markov Chain Monte Carlo (MCMC) simulations to model glucuronide enrichment ratios (e.g., H5/H2 from ²H NMR) and estimate posterior probabilities for glycogenolysis vs. gluconeogenesis contributions .

- Enzyme Variability : Test glucuronidase activity (e.g., β-glucuronidase from Helix pomatia) under pH 4.5–5.0 and 37°C to assess hydrolysis efficiency. Compare kinetic parameters (Km, Vmax) across tissue microsomes .

- Interlaboratory Validation : Share raw datasets (FIDs, chromatograms) via open-access platforms to standardize quantification thresholds .

Q. What synthetic strategies are recommended for producing 2-Phenethyl Glucuronide reference standards?

- Methodological Answer :

- Chemical Synthesis : React acetobromo-glucosiduronic acid with phenethyl alcohol in anhydrous acetone, followed by deprotection with sodium methoxide .

- Enzymatic Synthesis : Use UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1 or UGT1A3) expressed in human liver microsomes. Monitor reaction progress via LC-MS and purify via semi-preparative HPLC .

Q. How can researchers differentiate 2-Phenethyl Glucuronide from isomeric metabolites in complex matrices?

- Methodological Answer :

- Chromatographic Resolution : Employ chiral columns (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (85:15) to separate α/β anomers .

- Tandem MS/MS : Use collision-induced dissociation (CID) to compare fragment ion patterns (e.g., m/z 113 for glucuronic acid vs. m/z 85 for sulfate conjugates) .